molecular formula C8H12O2 B14631829 4-Methylhept-3-ene-2,5-dione CAS No. 52786-21-7

4-Methylhept-3-ene-2,5-dione

Cat. No.: B14631829
CAS No.: 52786-21-7
M. Wt: 140.18 g/mol
InChI Key: OOINPQQJGDMOSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylhept-3-ene-2,5-dione is an organic compound with the molecular formula C8H14O2. It is characterized by the presence of a double bond (alkene) and two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylhept-3-ene-2,5-dione can be synthesized through several methods. One common approach involves the aldol condensation of 4-methylpent-3-en-2-one with acetone. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate intermediate. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as solid bases or acidic resins can be used to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methylhept-3-ene-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The double bond in the compound can undergo electrophilic addition reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic addition reactions often involve reagents like hydrogen halides (HX) or halogens (X2).

Major Products Formed

    Oxidation: Carboxylic acids or diketones.

    Reduction: Diols or alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

4-Methylhept-3-ene-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies of enzyme-catalyzed reactions involving ketones and alkenes.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methylhept-3-ene-2,5-dione involves its interaction with various molecular targets. The compound’s double bond and ketone groups allow it to participate in nucleophilic and electrophilic reactions. These interactions can lead to the formation of covalent bonds with proteins, enzymes, or other biomolecules, thereby modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-Methylhept-3-ene: Lacks the ketone groups, making it less reactive in certain chemical reactions.

    Hept-3-ene-2,5-dione: Similar structure but without the methyl group, affecting its reactivity and physical properties.

    4-Methylhept-2-ene-3,5-dione: Positional isomer with different reactivity due to the location of the double bond and ketone groups.

Uniqueness

4-Methylhept-3-ene-2,5-dione is unique due to the presence of both a double bond and two ketone groups, which confer distinct reactivity and versatility in chemical synthesis. Its structure allows for a wide range of chemical transformations, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

52786-21-7

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

4-methylhept-3-ene-2,5-dione

InChI

InChI=1S/C8H12O2/c1-4-8(10)6(2)5-7(3)9/h5H,4H2,1-3H3

InChI Key

OOINPQQJGDMOSM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(=CC(=O)C)C

Origin of Product

United States

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